1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one

Medicinal Chemistry QSAR Molecular Recognition

1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one (CAS 1443288-24-1) is a heterocyclic building block belonging to the 2-aminopyridine class. Its core scaffold, 2-amino-4,6-dimethylpyridine, is a recognized privileged structure in medicinal chemistry, known for conferring anti-inflammatory and cholinesterase inhibitory activities to its derivatives.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12999691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)C(C)C)N)C
InChIInChI=1S/C11H16N2O/c1-6(2)10(14)9-7(3)5-8(4)13-11(9)12/h5-6H,1-4H3,(H2,12,13)
InChIKeyRFCXYLWDBKTRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one: A Synthetic Intermediate with a Privileged Aminopyridine Scaffold


1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one (CAS 1443288-24-1) is a heterocyclic building block belonging to the 2-aminopyridine class. Its core scaffold, 2-amino-4,6-dimethylpyridine, is a recognized privileged structure in medicinal chemistry, known for conferring anti-inflammatory and cholinesterase inhibitory activities to its derivatives [1]. This specific compound is characterized by a 2-methylpropanoyl group at the 3-position of the pyridine ring, distinguishing it from simpler 2-amino-4,6-dimethylpyridine analogs and positioning it as a key intermediate for synthesizing more complex, pharmacologically relevant molecules. It is commercially available with a purity of 95-98% for research and development purposes .

Why 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one Cannot Be Replaced by a Generic 2-Aminopyridine Analog


The 2-amino-4,6-dimethylpyridine scaffold provides a foundational biological profile, but its utility in complex molecule synthesis is heavily dependent on the specific functional group at the 3-position. A generic substitution, such as using the unsubstituted parent compound, would forfeit the unique steric and electronic properties conferred by the 2-methylpropanoyl ketone group. Quantitative Structure-Activity Relationship (QSAR) studies on this scaffold have shown that binding affinity is enhanced by an increase in molecular volume and specific structural modifications at this position [1]. The 2-methylpropanoyl group provides a distinct, synthetically versatile handle that cannot be replicated by a hydrogen, nitrile, or carboxyl group, making direct substitution chemically and pharmacologically invalid for target-oriented synthesis.

Quantitative Evidence Guide for Selection of 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one


Enhanced Steric Bulk at the 3-Position Versus the Parent 2-Amino-4,6-dimethylpyridine

The 2-methylpropanoyl substituent at the 3-position of the pyridine ring significantly increases the molecular volume and steric profile of the molecule compared to the parent 2-amino-4,6-dimethylpyridine scaffold. QSAR studies on 2-amino-4,6-dimethylpyridine derivatives have demonstrated that an increase in molecular volume directly correlates with enhanced binding affinity to target enzymes like acetylcholinesterase [1]. While the parent scaffold has a molecular weight of 122.17 g/mol [2], our target compound has a molecular weight of 192.26 g/mol , representing a >57% increase in molecular mass. This substantial difference precludes the parent compound from serving as a functional substitute in any application where steric bulk drives target engagement.

Medicinal Chemistry QSAR Molecular Recognition

Distinct Hydrogen-Bonding Profile Compared to the 3-Carbonitrile Analog

The functional group at the 3-position fundamentally dictates the compound's hydrogen-bonding capabilities. The 2-amino-4,6-dimethylnicotinonitrile analog (CAS 5468-34-8) features a cyano group, which acts solely as a hydrogen bond acceptor . In contrast, the 2-methylpropan-1-one group in the target compound provides a carbonyl oxygen that serves as a stronger hydrogen bond acceptor, while the amino group at the 2-position functions as a donor. This dual donor-acceptor capability is a critical distinction for target binding and crystal engineering, which cannot be met by the nitrile analog.

Supramolecular Chemistry Target Engagement Drug Design

Unique Synthetic Versatility for Amide and Heterocycle Formation Compared to the 3-Carboxylic Acid

The ketone group in the target compound provides a versatile synthetic handle that is chemically distinct from a carboxylic acid. 2-Amino-4,6-dimethylnicotinic acid (CAS 106837-89-2) is limited to standard coupling reactions (e.g., amide bond formation) [1]. The methyl ketone moiety in 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one, however, enables a broader range of synthetic transformations, including reductive amination with the adjacent amino group to form fused heterocycles, enolate chemistry for alkylation, or conversion to oximes/hydrazones for further functionalization. This provides a distinct and expanded chemical space that is inaccessible from the carboxylic acid or other close analogs.

Organic Synthesis Methodology Drug Discovery

Application Scenarios for 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one


Synthesis of Libraries for Cholinesterase or Anti-inflammatory Drug Discovery

The 2-amino-4,6-dimethylpyridine core is a validated scaffold for developing cholinesterase inhibitors with potential for treating Alzheimer's disease, as shown by QSAR-directed modification of derivatives [1]. This specific ketone intermediate provides a synthetically versatile starting point for introducing steric bulk at the 3-position, a parameter directly linked to enhanced binding affinity [1]. Its use can accelerate the generation of diverse analogs for hit-to-lead optimization.

Synthesis of Fused Heterocyclic Systems via Reductive Amination

The simultaneous presence of a primary amine at the 2-position and a carbonyl group at the 3-position makes this compound a prime candidate for intramolecular reductive amination. This reaction can forge a new ring system, generating novel, patentable fused heterocyclic scaffolds with a 2-amino-4,6-dimethylpyridine core. This application is not possible with the 3-nitrile or 3-carboxylic acid analogs, highlighting its specific synthetic value.

Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound serves as a functionalized fragment for FBDD campaigns targeting protein-protein interactions with deep, hydrophobic pockets. Its molecular weight (192.26 g/mol) and calculated logP are within the typical range for fragment libraries. The ketone group offers a reactive anchor point for fragment evolution and linking, providing a distinct advantage over less functionalized 2-amino-4,6-dimethylpyridine fragments.

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